![molecular formula C21H15FN6O2 B2719361 2-[(2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxypropyl)acetamide CAS No. 1251568-58-7](/img/structure/B2719361.png)
2-[(2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxypropyl)acetamide
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Description
2-[(2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C21H15FN6O2 and its molecular weight is 402.389. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antitumor Activity
Compounds structurally related to "2-[(2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxypropyl)acetamide" have been extensively studied for their anticancer and antitumor activities. For example, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides exhibited significant in vitro anticancer activity, with specific compounds showing selective influence on non-small cell lung and CNS cancer cell lines (Berest et al., 2011). This highlights the potential of such compounds in targeted cancer therapy, exploring their efficacy across various cancer types.
Antimicrobial Activity
Research into quinazoline derivatives has also extended into their antimicrobial efficacy. Synthesized compounds, including those related to the structure of interest, have shown antimicrobial activity, suggesting their potential as new antibacterial agents (Fahim & Ismael, 2019). Such studies are crucial for addressing the growing concern over antibiotic resistance and the need for novel antimicrobial compounds.
Gastric (H+/K+)-ATPase Inhibitory Activity
Compounds within the quinazoline family have been identified as K(+)-competitive inhibitors of the gastric (H+/K+)-ATPase, exhibiting potential as treatments for conditions like acid reflux or peptic ulcers (Homma et al., 1997). This suggests a therapeutic research application of such compounds in managing gastric acidity and related disorders.
Anticonvulsant and Analgesic Activities
Quinazolinone derivatives have been explored for their central nervous system effects, including anticonvulsant and analgesic activities. For instance, a series of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides exhibited moderate anticonvulsant effects in models of seizure (Bunyatyan et al., 2020). This opens avenues for the development of new treatments for neurological conditions.
properties
IUPAC Name |
2-(4-fluorophenyl)-5-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN6O2/c1-13-2-4-15(5-3-13)20-24-19(30-26-20)11-27-21(29)18-10-17(25-28(18)12-23-27)14-6-8-16(22)9-7-14/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQYPGAWONZVSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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